molecular formula C17H15N3O4S B2992746 N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 801226-70-0

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2992746
CAS No.: 801226-70-0
M. Wt: 357.38
InChI Key: JLAITMMLSQIJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-13(24-14)10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAITMMLSQIJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H15N3O3S
  • Molecular Weight : 341.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has demonstrated efficacy against various bacterial strains. For instance, its structural similarity to known antimicrobial agents suggests potential effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Research indicates that compounds containing thiadiazole moieties exhibit anticancer activity. A study by Villemagne et al. (2020) demonstrated that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression remains an area of active investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell growth and differentiation.

Case Studies and Research Findings

StudyFindings
Villemagne et al. (2020)Demonstrated anticancer activity through apoptosis in cancer cell lines.
Parikh et al. (2020)Showed antimicrobial efficacy against Mycobacterium tuberculosis with MIC values indicating potent activity.
Upare et al. (2019)Reported anti-tubercular activity with a notable IC50 value of 0.045 µg/mL for a related thiadiazole derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.